molecular formula C14H15N3O5S B6418722 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide CAS No. 1147724-52-4

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No. B6418722
CAS RN: 1147724-52-4
M. Wt: 337.35 g/mol
InChI Key: WDKWGVFSVFEFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, also known as 5-MS-PyF, is a small molecule compound with a variety of applications in scientific research. It is a heterocyclic compound containing both nitrogen and sulfur atoms, and is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging. 5-MS-PyF is also used in the study of enzyme kinetics, and is a useful tool for studying the structure and function of proteins, lipids, and carbohydrates.

Mechanism of Action

The mechanism of action of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is not fully understood. However, it is known that the compound binds to proteins, lipids, and carbohydrates, and interacts with them in a way that alters their structure and function. The binding of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide to these molecules can result in changes in the activity of enzymes, the structure of proteins, and the shape and size of lipids and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide are not fully understood. However, it has been shown to have an effect on the activity of enzymes, the structure of proteins, and the shape and size of lipids and carbohydrates. In addition, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide has been shown to interact with DNA, RNA, and other biomolecules, and to affect the expression of genes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in laboratory experiments is its low toxicity. The compound is non-toxic to humans and other organisms, and is generally considered to be safe for use in laboratory experiments. Additionally, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is relatively stable, and can be stored for long periods of time without degradation.
However, there are some limitations to using 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in lab experiments. For example, the compound has been shown to interact with some proteins and other biomolecules, and this can complicate experiments that rely on the accurate measurement of these molecules. Additionally, the compound can be difficult to synthesize, and can be costly to obtain.

Future Directions

There are many potential future directions for research involving 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Finally, research could be conducted to explore the potential applications of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide in drug design and development.

Synthesis Methods

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is synthesized through a multi-step reaction sequence. The first step involves the condensation of morpholine-4-sulfonyl chloride with pyridine-2-carboxylic acid in the presence of a base, such as triethylamine, to form the intermediate product 5-(morpholine-4-sulfonyl)-pyridine-2-carboxylic acid. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a base to form 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide.

Scientific Research Applications

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a fluorescent probe for biological imaging. It is also used in the study of enzyme kinetics, and is a useful tool for studying the structure and function of proteins, lipids, and carbohydrates. In addition, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is used as a fluorescent probe for the detection of biomolecules in living cells.

properties

IUPAC Name

5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWGVFSVFEFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide

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